N3-Pen-Dde
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Overview
Description
N3-Pen-Dde is a chemical compound known for its application in click chemistry. It contains an azide group, which makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex molecules. The compound is often used in the field of antibody-drug conjugates as a linker, facilitating the attachment of drugs to antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-Pen-Dde involves the incorporation of an azide group into a cyclohexane structure. The general synthetic route includes the reaction of a suitable precursor with sodium azide under controlled conditions to introduce the azide functionality. The reaction typically requires a solvent such as dimethylformamide and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N3-Pen-Dde primarily undergoes click reactions, particularly the azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it a cornerstone in the synthesis of complex molecules. The compound can also participate in substitution reactions where the azide group is replaced by other functional groups .
Common Reagents and Conditions:
Azide-Alkyne Cycloaddition: Requires a copper catalyst and is typically conducted in a solvent such as dimethyl sulfoxide at room temperature.
Substitution Reactions: Can involve reagents like triphenylphosphine and solvents such as tetrahydrofuran
Major Products: The major products of these reactions are triazoles in the case of azide-alkyne cycloaddition and various substituted cyclohexanes in substitution reactions .
Scientific Research Applications
N3-Pen-Dde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Facilitates the labeling of biomolecules for imaging and tracking studies.
Medicine: Plays a role in the development of antibody-drug conjugates, enhancing the delivery of therapeutic agents to target cells.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N3-Pen-Dde involves its azide group, which participates in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, a process that is highly efficient and selective. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process .
Comparison with Similar Compounds
N3-Val-Dde: Another azide-containing compound used in similar click chemistry applications.
N3-Lys-Dde: Utilized in the synthesis of peptide conjugates.
N3-Gly-Dde: Employed in the labeling of biomolecules
Uniqueness: N3-Pen-Dde stands out due to its specific structure, which provides unique reactivity and stability in click chemistry reactions. Its ability to form stable triazole rings efficiently makes it a preferred choice in various applications .
Properties
IUPAC Name |
2-(5-azido-1-hydroxypentylidene)-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2)7-10(18)12(11(19)8-13)9(17)5-3-4-6-15-16-14/h17H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIZMFMRIWAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCCN=[N+]=[N-])O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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